(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide
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Overview
Description
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide, also known as CMDC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide is not fully understood. However, it has been proposed that (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide exerts its anti-cancer activity by inhibiting the activity of protein kinases, which are involved in cell signaling pathways. (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The anti-inflammatory and antibacterial properties of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide are thought to be due to its ability to inhibit the production of inflammatory cytokines and disrupt bacterial cell membranes, respectively.
Biochemical and Physiological Effects
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has been shown to have a low toxicity profile, making it a safe option for scientific research. However, it has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has also been shown to inhibit the activity of enzymes involved in glucose metabolism, leading to a decrease in ATP production. This may have implications for the use of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide in cancer therapy, as cancer cells rely heavily on glucose metabolism for energy production.
Advantages and Limitations for Lab Experiments
The synthesis of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide is relatively simple and can be optimized to improve yield and purity. (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has a low toxicity profile, making it a safe option for scientific research. However, (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide.
Future Directions
There are several future directions for the study of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide. One potential application is in the development of cancer therapies. Further studies are needed to fully understand the mechanism of action of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide and its potential side effects. Additionally, the development of more efficient synthesis methods and the commercial availability of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide would facilitate further research. Other potential applications of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide include its use as an anti-inflammatory and antibacterial agent. Further studies are needed to fully explore the potential applications of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide in these fields.
Synthesis Methods
The synthesis of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide involves the reaction of 3-Chloro-4-methoxyphenyl acetonitrile with 1,4-dioxane-2-carbaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide. The synthesis of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has been optimized to improve yield and purity, making it a viable option for scientific research.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has been tested against various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has exhibited antibacterial activity against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-17-13-3-2-10(6-12(13)14)16(9-15)7-11-8-18-4-5-19-11/h2-3,6,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLTZDCAZUHCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2COCCO2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide |
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